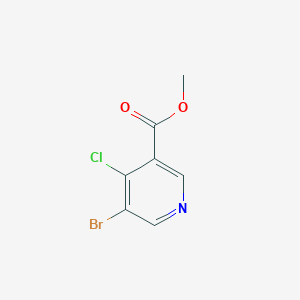

Methyl 5-bromo-4-chloronicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-4-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-10-3-5(8)6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJBNSODAKTWHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856694 | |

| Record name | Methyl 5-bromo-4-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256808-62-4 | |

| Record name | Methyl 5-bromo-4-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Methyl 5-bromo-4-chloronicotinate

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-bromo-4-chloronicotinate

Foreword: The Strategic Value of Halogenated Nicotinates

In the landscape of modern medicinal and agricultural chemistry, halogenated heterocyclic compounds serve as indispensable building blocks. Their unique electronic properties and metabolic stability often impart desirable pharmacokinetic and pharmacodynamic characteristics to bioactive molecules. This compound, a di-halogenated pyridine derivative, is a prime example of such a strategic intermediate. The distinct reactivity of the chloro and bromo substituents, coupled with the ester functionality, provides medicinal chemists with a versatile scaffold for constructing complex molecular architectures through selective, site-directed modifications. This guide offers a comprehensive overview of a robust synthetic pathway to this compound, followed by a detailed protocol for its structural characterization, grounded in established chemical principles and analytical validation.

Part 1: A Proposed Synthetic Route and Mechanistic Rationale

The synthesis of this compound is most effectively approached via a multi-step sequence, commencing with the halogenation of a suitable nicotinic acid precursor, followed by esterification. This strategy allows for controlled introduction of the desired functionalities and purification of intermediates.

Overall Synthetic Workflow

The proposed pathway involves two primary transformations: the synthesis of the key intermediate, 5-bromo-4-chloronicotinic acid, and its subsequent esterification to yield the target compound.

Caption: Proposed two-stage synthesis of this compound.

Step 1: Synthesis of 5-Bromo-4-chloronicotinic Acid (Proposed)

While a direct, one-pot synthesis from nicotinic acid is not extensively documented, a plausible route can be constructed based on known pyridine chemistry. A robust method involves the direct bromination of nicotinic acid to form 5-bromonicotinic acid, followed by a chlorination step.

Protocol 1.1: Bromination of Nicotinic Acid

This procedure is adapted from established methods for the bromination of nicotinic acid.[1]

-

Reaction Setup: To a flask containing nicotinic acid (1.0 eq), add thionyl chloride (2.4 eq).

-

Catalyst Addition: Introduce catalytic iron powder (0.5-2.0% by weight of nicotinic acid). The iron acts as a Lewis acid catalyst to polarize the bromine molecule, facilitating electrophilic aromatic substitution.[1]

-

Bromine Addition: Heat the mixture to 70°C. Slowly add bromine (1.9 eq) over 2 hours, maintaining the temperature.

-

Reflux: After the addition is complete, reflux the reaction mixture for 6-10 hours. The thionyl chloride serves as both a reagent and a solvent.[1]

-

Work-up: Distill off the excess bromine and thionyl chloride. Cool the residue to 0°C and carefully adjust the pH to ~3 with a 4N sodium hydroxide solution to precipitate the product.

-

Purification: Filter the crude 5-bromonicotinic acid, wash with cold water, and recrystallize from a suitable solvent like isopropyl alcohol to achieve high purity.[1]

Protocol 1.2: Chlorination of 5-Bromonicotinic Acid (Theoretical)

The introduction of a chlorine atom at the 4-position of the 5-bromonicotinic acid intermediate would likely require a nucleophilic substitution approach on a suitably activated precursor, as direct electrophilic chlorination at C4 is challenging. A more viable industrial approach may involve starting with a pre-chlorinated pyridine ring. However, for the purpose of this guide, we acknowledge this step as a synthetic challenge requiring specific process development. The existence of 5-Bromo-4-chloronicotinic acid as a commercially available building block suggests that scalable synthetic routes have been developed.[2]

Step 2: Fischer Esterification to this compound

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is a classic, reliable, and equilibrium-driven reaction perfect for this transformation.[3][4]

Causality Behind the Fischer Esterification: The reaction requires an acid catalyst (commonly H₂SO₄) for two primary reasons:

-

Activation: The acid protonates the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).[3]

-

Leaving Group Formation: The protonation of one of the hydroxyl groups in the tetrahedral intermediate allows it to leave as a neutral water molecule, which is a much better leaving group than the hydroxide anion (HO⁻).[4]

To drive the equilibrium towards the product (the ester), a large excess of the alcohol (methanol) is used as the solvent, and in some protocols, water is removed as it is formed.[4]

Protocol 2.1: Synthesis of this compound

-

Reaction Setup: Suspend 5-bromo-4-chloronicotinic acid (1.0 eq) in anhydrous methanol (used in large excess, serving as solvent and reagent).

-

Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) as the catalyst.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching and Extraction: Cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate. The ester product can then be extracted into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the final product.

Part 2: Comprehensive Characterization and Data Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physicochemical and Spectroscopic Data Summary

| Property | Expected Value/Observation |

| Molecular Formula | C₇H₅BrClNO₂[5] |

| Molecular Weight | ~248.92 g/mol [5][6] |

| Appearance | Off-white crystalline powder[7] |

| CAS Number | 1256808-62-4[8] |

| ¹H NMR | Two singlets in the aromatic region (~8.5-9.0 ppm) corresponding to the two pyridine protons, and a singlet (~3.9 ppm) for the methyl ester protons. |

| ¹³C NMR | Signals corresponding to the ester carbonyl (~165 ppm), four distinct aromatic carbons, and the methoxy carbon (~53 ppm). |

| Mass Spec (EI-MS) | A complex molecular ion cluster due to the isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl). The most abundant peaks would be expected around m/z 247, 249, 251. |

| IR Spectroscopy | Strong C=O stretch for the ester at ~1720-1740 cm⁻¹, C-O stretches at ~1200-1300 cm⁻¹, and aromatic C-H/C=C bands. |

Characterization Workflow

The following workflow ensures a comprehensive validation of the synthesized compound.

Sources

- 1. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 2. 5-Bromo-4-chloronicotinic acid | [frontierspecialtychemicals.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. PubChemLite - this compound (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]

- 6. Buy Online CAS Number 1256808-62-4 - TRC - this compound | LGC Standards [lgcstandards.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | [frontierspecialtychemicals.com]

Spectroscopic Profile of Methyl 5-bromo-4-chloronicotinate: A Technical Guide

This technical guide provides an in-depth analysis of the key spectroscopic characteristics of Methyl 5-bromo-4-chloronicotinate, a halogenated pyridine derivative of significant interest in synthetic chemistry and drug discovery. As a substituted nicotinate, its structural confirmation is paramount for its application as a versatile building block. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the experimental choices and data interpretation for researchers, scientists, and professionals in drug development.

Molecular Structure and Overview

This compound possesses a pyridine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 4-position, and a methyl ester group at the 3-position. This unique substitution pattern dictates its electronic properties and, consequently, its spectroscopic signature. Understanding this signature is crucial for reaction monitoring, quality control, and structural verification.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.[1] For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR

A robust and reliable NMR spectrum can be obtained by following a standardized protocol.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The choice of solvent is critical as it must dissolve the compound without interfering with the signals of interest. CDCl₃ is often a good first choice for its relatively simple residual solvent peak.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.[2]

-

Filtration: Filter the solution through a small plug of cotton wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[3]

-

Data Acquisition: Acquire the spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a standard pulse sequence is sufficient. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to be simple, showing two signals corresponding to the two aromatic protons and one signal for the methyl ester protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.95 | Singlet | 1H | H-2 | The proton at the C-2 position is adjacent to the electronegative nitrogen atom and the ester group, causing a significant downfield shift. |

| ~8.65 | Singlet | 1H | H-6 | The proton at the C-6 position is also adjacent to the ring nitrogen, resulting in a downfield shift, though slightly less deshielded than H-2. |

| ~3.95 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group typically appear in this region. The singlet multiplicity indicates no adjacent protons. |

Causality Behind Assignments: The chemical shifts of the pyridine ring protons are highly influenced by the nitrogen atom's electron-withdrawing nature and the substitution pattern.[4] Protons at the α-positions (C-2 and C-6) are the most deshielded. The absence of proton-proton coupling results in singlets for both H-2 and H-6, confirming their isolated positions on the ring.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164.0 | C=O (ester) | The carbonyl carbon of the ester group is highly deshielded and typically appears in this region.[5] |

| ~155.0 | C-6 | An aromatic carbon atom adjacent to nitrogen is significantly deshielded. |

| ~152.0 | C-2 | Similar to C-6, this carbon is adjacent to the ring nitrogen, causing a downfield shift. |

| ~145.0 | C-4 | The carbon atom bearing the chlorine atom is deshielded due to the halogen's inductive effect. |

| ~128.0 | C-3 | The carbon atom attached to the ester group. |

| ~120.0 | C-5 | The carbon atom bearing the bromine atom. The "heavy atom effect" of bromine can influence the shift. |

| ~53.0 | -OCH₃ | The methyl carbon of the ester group is found in the typical upfield region for sp³ hybridized carbons attached to oxygen.[6] |

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common technique that requires minimal sample preparation.[8]

-

Instrument Background: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid, powdered sample directly onto the ATR diamond crystal.[9]

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.[10]

-

Data Acquisition: Collect the sample spectrum, typically over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the aromatic ring and the ester functional group.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3100-3000 | C-H Stretch | Aromatic | Stretching vibrations of C-H bonds on the pyridine ring.[11] |

| ~2960-2850 | C-H Stretch | Aliphatic (-CH₃) | Asymmetric and symmetric stretching of the methyl group C-H bonds. |

| ~1730-1715 | C=O Stretch | Ester | This is expected to be a very strong and sharp absorption, characteristic of the ester carbonyl group.[7] |

| ~1600-1450 | C=C & C=N Stretch | Aromatic Ring | Multiple bands corresponding to the stretching vibrations within the pyridine ring. |

| ~1300-1100 | C-O Stretch | Ester | Strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the ester linkage.[12] |

| ~850-750 | C-Cl Stretch | Aryl Halide | Stretching vibration for the carbon-chlorine bond. |

| ~700-600 | C-Br Stretch | Aryl Halide | Stretching vibration for the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.[13]

Experimental Protocol: Electron Ionization (EI)-MS

Electron Ionization is a "hard" ionization technique that produces significant fragmentation, which is useful for structural elucidation of small organic molecules.[14]

-

Sample Introduction: Introduce a small quantity of the volatile sample into the ion source, typically via a direct insertion probe or from the output of a gas chromatograph (GC). The sample is vaporized by heating under high vacuum.[15]

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M•⁺).[16]

-

Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Predicted Mass Spectrum

The mass spectrum will show a characteristic molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.5%, ⁸¹Br: ~49.5%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).

-

Molecular Ion (M•⁺): The molecular weight is approximately 250.48 g/mol . The isotopic pattern will be distinctive:

-

M⁺ peak: (C₇H₅⁷⁹Br³⁵ClNO₂) - The most abundant combination.

-

M+2 peak: (C₇H₅⁸¹Br³⁵ClNO₂ and C₇H₅⁷⁹Br³⁷ClNO₂) - This peak will be very intense, nearly 1.25 times the intensity of the M⁺ peak.

-

M+4 peak: (C₇H₅⁸¹Br³⁷ClNO₂) - A significant peak, approximately 0.25 times the intensity of the M⁺ peak.

-

-

Key Fragmentation Pathways: Fragmentation provides a fingerprint for the molecule.[17] Common fragmentation pathways for esters and halogenated aromatics include the loss of the alkoxy group and cleavage of the ester functionality.[18][19]

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

-

Loss of a Methoxy Radical (-•OCH₃): Cleavage of the ester C-O single bond results in a stable acylium ion. This fragment will also exhibit the characteristic Br/Cl isotopic pattern.

-

Loss of the Carbomethoxy Radical (-•COOCH₃): Cleavage of the bond between the pyridine ring and the ester group yields the halogenated pyridine cation.

Summary of Spectroscopic Data

| Technique | Feature | Predicted Value |

| ¹H NMR | Chemical Shift (δ, ppm) | ~8.95 (s, 1H), ~8.65 (s, 1H), ~3.95 (s, 3H) |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~164.0, 155.0, 152.0, 145.0, 128.0, 120.0, 53.0 |

| IR | Key Peaks (cm⁻¹) | ~1725 (C=O, strong), ~1280 & ~1120 (C-O, strong) |

| MS (EI) | Molecular Ion Cluster (m/z) | 249/251/253 (M⁺, M+2, M+4) |

| Key Fragments (m/z) | 218/220/222, 190/192/194 |

References

-

Spectroscopy Online. (2006). Electron Ionization Sources: The Basics. Retrieved from [Link][20]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link][13]

-

Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link][16]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link][8]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link][9]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link][10]

-

Chemistry LibreTexts. (2022). The 1H-NMR experiment. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

-

University of Bath. (2017). How to Prepare and Run a NMR Sample [Video]. YouTube. Retrieved from [Link][3]

-

Chemistry LibreTexts. (2020). Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link][4]

-

YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link][6]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link][5]

-

NIST. (n.d.). Nicotinic acid, propyl ester. NIST Chemistry WebBook. Retrieved from [Link][12]

-

ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link][11]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link][7]

-

Slideshare. (n.d.). Mass chart Fragmentation. Retrieved from [Link][19]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link][17]

Sources

- 1. benchchem.com [benchchem.com]

- 2. docs.chemaxon.com [docs.chemaxon.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. jocpr.com [jocpr.com]

- 8. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 11. researchgate.net [researchgate.net]

- 12. Nicotinic acid, propyl ester [webbook.nist.gov]

- 13. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 16. bitesizebio.com [bitesizebio.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. benchchem.com [benchchem.com]

- 19. Mass chart Fragmentation | PDF [slideshare.net]

- 20. spectroscopyonline.com [spectroscopyonline.com]

A Technical Guide to the Retrosynthetic Analysis and Forward Synthesis of Methyl 5-bromo-4-chloronicotinate

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 5-bromo-4-chloronicotinate is a key substituted pyridine derivative widely utilized as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its strategic halogenation pattern provides distinct reactive sites for diverse synthetic transformations, such as cross-coupling reactions. This guide presents an in-depth retrosynthetic analysis of this compound, detailing the logical disconnection approach to identify practical and economically viable starting materials. Furthermore, a comprehensive forward synthesis is outlined, supported by detailed, step-by-step protocols and an explanation of the chemical principles governing each transformation. This document is intended for researchers, chemists, and process development scientists engaged in synthetic organic chemistry.

Introduction: The Strategic Importance of this compound

Substituted pyridines are privileged scaffolds in medicinal chemistry and materials science.[1][2][3] this compound (CAS No. 1256808-62-4) is a particularly valuable intermediate due to its trifunctional nature: a methyl ester, a chloro group at the 4-position, and a bromo group at the 5-position.[4][5][6][7] This arrangement allows for selective and sequential functionalization. For instance, the different reactivities of the C-Cl and C-Br bonds in palladium-catalyzed cross-coupling reactions enable the stepwise introduction of various substituents, making it a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs). A thorough understanding of its synthesis is therefore crucial for efficient drug development and manufacturing.

Retrosynthetic Analysis: A Logic-Driven Disconnection

Retrosynthetic analysis is a technique for deconstructing a target molecule into simpler, readily available precursors.[1][3] Our analysis of this compound focuses on logical and high-yielding transformations.

Initial Disconnections and Functional Group Interconversion (FGI)

The most apparent disconnections on the target molecule involve the C-Br, C-Cl, and C-C bond of the ester group.

-

C(sp²)-Br Bond: Disconnecting the bromine at the 5-position via a standard electrophilic aromatic substitution (bromination) leads to Methyl 4-chloronicotinate (I) . This is a logical first step, as halogenation of pyridine rings is a well-established transformation.

-

Ester Group (FGI): The methyl ester can be traced back to its corresponding carboxylic acid through Functional Group Interconversion (FGI). This disconnection points to 5-bromo-4-chloronicotinic acid (II) as an immediate precursor. Combining this with the first disconnection, the key intermediate becomes 4-chloronicotinic acid (III) .

-

C(sp²)-Cl Bond: The chloro group at the 4-position is the most challenging to install directly. A common strategy for introducing a halide at this position on a pyridine ring involves a Sandmeyer-type reaction from a corresponding amino group.[8][9][10][11][12] This suggests 4-aminonicotinic acid as a potential precursor. However, a more robust and industrially scalable approach starts from a more fundamental building block. A highly effective route begins with Citrazinic Acid (IV) (2,6-dihydroxyisonicotinic acid), a commercially available starting material derived from citric acid.[13][14]

The Chosen Retrosynthetic Pathway

Based on the analysis, the most field-proven and efficient retrosynthetic pathway is identified as follows:

Caption: Retrosynthetic analysis of the target molecule.

This pathway is advantageous because it begins with an inexpensive, readily available starting material and proceeds through a series of robust, high-yielding reactions. The key strategic intermediate is 4-chloronicotinic acid (III) .

Forward Synthesis: From Commodity Chemicals to a High-Value Intermediate

The forward synthesis translates the retrosynthetic plan into a series of practical laboratory or production steps.

Synthesis Workflow Overview

The overall process can be visualized as a three-stage workflow:

Caption: Forward synthesis workflow from Citrazinic Acid.

Detailed Experimental Protocols

Step 1: Synthesis of 2,6-dichloro-isonicotinic acid from Citrazinic Acid

The conversion of the dihydroxy functionality of citrazinic acid to dichloro groups is a critical first step. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or triphosgene.

-

Protocol:

-

To a flask equipped with a reflux condenser and a stirrer, add citrazinic acid.

-

Slowly add an excess of phosphorus oxychloride (POCl₃). A phase transfer catalyst such as tetramethylammonium chloride can be added to facilitate the reaction.[15]

-

Heat the mixture to reflux (approx. 110-145°C) and maintain for 10-12 hours until the reaction is complete (monitored by TLC or HPLC).[15]

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The solid precipitate, 2,6-dichloro-isonicotinic acid, is collected by filtration, washed with cold water, and dried.

-

Step 2: Synthesis of 4-chloronicotinic acid via Selective Dechlorination

This step involves the regioselective removal of the chlorine atom at the 6-position while retaining the one at the 4-position (relative to the carboxylic acid). This is a reductive dechlorination process.

-

Protocol:

-

Dissolve the 2,6-dichloro-isonicotinic acid in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a reducing agent. A common and effective method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of a base like sodium acetate.

-

Pressurize the reaction vessel with hydrogen gas (H₂) and stir at room temperature until the theoretical amount of hydrogen is consumed.

-

Filter the mixture to remove the catalyst.

-

Acidify the filtrate to precipitate the product, 4-chloronicotinic acid.

-

Collect the solid by filtration, wash with water, and dry.

-

Step 3: Regioselective Bromination of 4-chloronicotinic acid

Electrophilic bromination of the pyridine ring is directed by the existing substituents. The electron-withdrawing nature of the chloro and carboxyl groups deactivates the ring, but the 5-position remains the most susceptible to electrophilic attack.

-

Protocol:

-

Suspend 4-chloronicotinic acid in a suitable solvent, such as oleum or concentrated sulfuric acid.

-

Add a brominating agent, such as N-Bromosuccinimide (NBS) or bromine (Br₂), portion-wise while maintaining the temperature.[16]

-

Heat the mixture to 80-100°C and stir for several hours until the reaction is complete.

-

Cool the reaction and carefully quench by pouring it into an ice-water mixture.

-

The precipitated 5-bromo-4-chloronicotinic acid is collected by filtration, washed thoroughly with water to remove acid, and dried.

-

Step 4: Esterification to this compound

The final step is the conversion of the carboxylic acid to a methyl ester. Fischer esterification is a standard and cost-effective method.[17]

-

Protocol:

-

Suspend 5-bromo-4-chloronicotinic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).

-

Heat the mixture to reflux for 3-13 hours, monitoring the reaction by TLC.[17]

-

After completion, cool the mixture and neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

-

Summary of Reagents and Conditions

| Step | Starting Material | Key Reagents & Conditions | Product | Typical Yield |

| 1 | Citrazinic Acid | POCl₃, (CH₃)₄NCl, Reflux (110-145°C) | 2,6-dichloroisonicotinic acid | >85% |

| 2 | 2,6-dichloroisonicotinic acid | H₂, Pd/C, NaOAc, Ethanol | 4-chloronicotinic acid | >90% |

| 3 | 4-chloronicotinic acid | NBS or Br₂, H₂SO₄/Oleum, 80-100°C | 5-bromo-4-chloronicotinic acid | ~80-90% |

| 4 | 5-bromo-4-chloronicotinic acid | Methanol, H₂SO₄ (cat.), Reflux | This compound | >95% |

Conclusion

The retrosynthetic analysis of this compound reveals a logical and efficient synthetic pathway originating from the inexpensive commodity chemical, citrazinic acid. The forward synthesis involves a sequence of robust and scalable reactions: dichlorination, selective reductive dechlorination, regioselective bromination, and Fischer esterification. Each step is governed by well-understood principles of organic chemistry, ensuring high yields and purity. This guide provides a comprehensive framework for the laboratory synthesis and process scale-up of this critical chemical intermediate, empowering researchers in the advancement of pharmaceutical and agrochemical development.

References

-

Deaminative chlorination of aminoheterocycles. PMC, National Institutes of Health. Available at: [Link]

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. Available at: [Link]

-

One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. ACS Publications. Available at: [Link]

-

Retrosynthesis analysis; a way to design a retrosynthesis map for Pyridine and pyrimidine ring. Annals of Advanced Chemistry. Available at: [Link]

-

Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Available at: [Link]

-

Sandmeyer reaction. Wikipedia. Available at: [Link]

-

Retrosynthesis analysis; a way to design a retrosynthesis map for Pyridine and pyrimidine ring. figshare. Available at: [Link]

-

Nicotinic Acid. Miscellaneous Esters. Journal of the American Chemical Society. Available at: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, National Institutes of Health. Available at: [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

-

Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. LinkedIn. Available at: [Link]

-

Sandmeyer Reaction. ResearchGate. Available at: [Link]

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.

-

Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. ACS Publications. Available at: [Link]

-

Retrosynthesis analysis; a way to design a retrosynthesis map for Pyridine and pyrimidine ring. Semantic Scholar. Available at: [Link]

-

This compound. AccelaChemBio. Available at: [Link]

-

This compound (C7H5BrClNO2). PubChemLite. Available at: [Link]

-

Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv, Cambridge Open Engage. Available at: [Link]

-

Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Organic Chemistry Portal. Available at: [Link]

- A kind of preparation method of 2-chloroisonicotinic acid. Google Patents.

-

Regioselective bromination of fused heterocyclic N-oxides. PubMed, National Institutes of Health. Available at: [Link]

- Process for preparing citrazinamide and citrazinic acid. Google Patents.

-

Regioselective terminal bromination of fluorinated oligophenylenes. RSC Publishing. Available at: [Link]

-

Preparation of Citrazinic Acid. Sciencemadness.org. Available at: [Link]

-

Regioselective Arylboration of Isoprene and Its Derivatives by Pd/Cu Cooperative Catalysis. PubMed, National Institutes of Health. Available at: [Link]

Sources

- 1. m.lakotalakes.com [m.lakotalakes.com]

- 2. Item - Retrosynthesis analysis; a way to design a retrosynthesis map for Pyridine and pyrimidine ring - figshare - Figshare [figshare.com]

- 3. Retrosynthesis analysis; a way to design a retrosynthesis map for Pyridine and pyrimidine ring | Semantic Scholar [semanticscholar.org]

- 4. nbinno.com [nbinno.com]

- 5. 1256808-62-4,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. PubChemLite - this compound (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]

- 7. This compound | [frontierspecialtychemicals.com]

- 8. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. US2752354A - Process for preparing citrazinamide and citrazinic acid - Google Patents [patents.google.com]

- 14. Sciencemadness Discussion Board - Preparation of Citrazinic Acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid - Google Patents [patents.google.com]

- 16. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

The Strategic Utility of Methyl 5-bromo-4-chloronicotinate in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Privileged Scaffold in Drug Discovery

In the landscape of contemporary drug discovery, the pyridine nucleus stands as a "privileged scaffold," a core structural motif frequently found in a multitude of approved therapeutic agents.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its lower reactivity compared to benzene, make it a versatile platform for molecular design.[1] Within the vast chemical space of pyridine derivatives, halogenated pyridines have emerged as exceptionally valuable building blocks.[2][3] The presence of halogen substituents not only modulates the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability, but also provides reactive handles for the construction of complex molecular architectures through modern cross-coupling reactions.[2]

This technical guide delves into the potential applications of a specific, yet underexplored, dihalogenated pyridine derivative: Methyl 5-bromo-4-chloronicotinate (CAS No. 1256808-62-4) .[4][5] We will explore its synthetic utility, propose strategic applications in medicinal chemistry, and provide a framework for its incorporation into drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel chemical matter to address unmet medical needs.

Physicochemical Properties and Reactivity Profile

This compound is a dihalogenated pyridine derivative with the following structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1256808-62-4 | [4] |

| Molecular Formula | C₇H₅BrClNO₂ | [6] |

| Molecular Weight | 250.48 g/mol | [7] |

| Appearance | White to light yellow powder/crystal | [8] |

| Predicted XlogP | 2.0 | [6] |

The key to the synthetic utility of this compound lies in the differential reactivity of the carbon-bromine and carbon-chlorine bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf > Cl.[9] This hierarchy allows for the selective functionalization of the C5 position (C-Br bond) while leaving the C4 position (C-Cl bond) intact for subsequent transformations. This opens up a vast array of possibilities for creating diverse molecular scaffolds.

Potential Applications in Medicinal Chemistry

The strategic placement of the bromo, chloro, and methyl ester functionalities on the pyridine ring makes this compound a highly attractive starting material for the synthesis of a variety of potential therapeutic agents.

Kinase Inhibitors

A significant number of kinase inhibitors feature a substituted pyridine core. The synthesis of intermediates for protein kinase inhibitors often involves the use of halogenated pyridines.[10] For example, a synthetic route towards a protein kinase inhibitor intermediate has been described starting from 5-bromo-4-methyl-nicotinamide.[10]

Proposed Synthetic Strategy:

Leveraging the differential reactivity of the halogens, this compound can be subjected to a Suzuki-Miyaura coupling at the C5 position with a suitable boronic acid. The remaining chloro substituent at C4 can then be displaced by a nucleophile, such as an amine, to introduce further diversity. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides.

Caption: Proposed synthetic workflow for kinase inhibitors.

Anti-inflammatory Agents

Nicotinic acid derivatives have been investigated for their analgesic and anti-inflammatory properties.[11] The synthesis of novel nicotinic acid derivatives with potential anti-inflammatory activity often involves the functionalization of the pyridine ring.[11]

Proposed Synthetic Strategy:

The bromine atom at the C5 position can be utilized in various cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes or the Buchwald-Hartwig amination with various amines. The resulting derivatives can be evaluated for their ability to inhibit key inflammatory mediators.

Caption: Divergent synthesis of potential anti-inflammatory agents.

Agrochemicals

Halogenated pyridines are crucial intermediates in the synthesis of various agrochemicals, including herbicides and fungicides.[8][12] The specific substitution pattern of this compound makes it a candidate for the development of new crop protection agents.

Proposed Application:

The core scaffold of this compound can be elaborated through reactions at the halogenated positions to generate molecules with potential herbicidal or fungicidal activity. For example, the synthesis of N-(thiophen-2-yl) nicotinamide derivatives with fungicidal activity has been reported starting from a related 5-bromo-6-chloronicotinoyl chloride.[12] A similar approach could be employed with the 5-bromo-4-chloro isomer.

Experimental Protocols: A Starting Point

The following are generalized, step-by-step methodologies for key transformations of this compound, based on established protocols for similar substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

-

Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

-

Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution of the C4-Chloro Group

-

Reaction Setup: In a sealed tube, dissolve the Methyl 5-aryl-4-chloronicotinate (from Protocol 1) (1.0 equiv.) in a suitable solvent (e.g., DMSO or NMP).

-

Reagent Addition: Add the desired amine (1.5-2.0 equiv.) and a base (e.g., K₂CO₃ or DIPEA, 2.0 equiv.).

-

Reaction: Heat the mixture to 120-150 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Conclusion: A Versatile Building Block with Untapped Potential

This compound represents a promising, yet underutilized, building block for medicinal chemistry. Its dihalogenated nature, coupled with the presence of a modifiable ester group, provides a versatile platform for the synthesis of diverse and complex molecules. The principles of differential reactivity in cross-coupling reactions allow for a programmed and selective approach to molecular design. While direct reports of its application in the synthesis of bioactive compounds are currently limited, the extensive use of similar halogenated pyridine scaffolds in drug discovery strongly suggests its potential.[2][3] This guide serves as a call to action for medicinal chemists to explore the synthetic and therapeutic possibilities offered by this intriguing molecule.

References

- Ningbo Inno Pharmchem Co., Ltd. The Role of Halogenated Pyridines in Modern Drug Discovery.

- Los, M., Boned, J. E., & Piccinali, C. (1981). [New esters of substituted anilinonicotinic and phenylanthranilic acids]. Farmaco Sci, 36(5), 372-385.

- The Growing Importance of Halogenated Pyridine Intermediates. (n.d.).

- Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388.

- Khalil, N. A., Ahmed, E. M., Zaitone, S. A., & Moustafa, Y. M. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical and pharmaceutical bulletin, 61(9), 903–912.

- PharmaBlock. (n.d.). Application of Halogen Bond in Drug Discovery.

- Yadav, G., Singh, P., Singh, S., Kumar, V., & Singh, R. K. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC medicinal chemistry, 13(8), 925–957.

- Benchchem. (n.d.). 5-Bromo-4-chloronicotinaldehyde.

- Chem-Impex. (n.d.). Methyl 5-bromo-2-chloronicotinate.

- El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2018). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic chemistry, 78, 263–275.

- Benchchem. (n.d.). Application of 5-Bromo-6-chloronicotinoyl Chloride in Agrochemical Research: A Detailed Overview.

- Yadav, M. K., & Singh, R. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate.

- Frontier Specialty Chemicals. (n.d.). This compound.

- AccelaChemBio. (n.d.). 1256808-62-4,this compound.

- Akishina, E. A., Potkin, V. I., & Dikusar, E. A. (2020). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 56(1), 74-82.

- PubChemLite. (n.d.). This compound (C7H5BrClNO2).

- PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate.

- LGC Standards. (n.d.). Buy Online CAS Number 1256808-62-4 - TRC - this compound.

- Google Patents. (2012). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.

Sources

- 1. PubChemLite - this compound (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. 1256808-62-4,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today’s Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Strategic Utility of Methyl 5-bromo-4-chloronicotinate in the Synthesis of Novel Heterocycles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-4-chloronicotinate has emerged as a highly versatile and strategically important building block in modern synthetic organic chemistry, particularly in the construction of novel and complex heterocyclic scaffolds. Its unique substitution pattern, featuring two distinct halogen atoms at positions amenable to differential reactivity, alongside an activating ester functionality, provides a powerful platform for a wide array of chemical transformations. This guide offers a comprehensive exploration of the reactivity and synthetic applications of this compound, providing field-proven insights and detailed protocols for its use in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and the synthesis of fused heterocyclic systems.

Introduction: A Building Block of Strategic Importance

The pyridine nucleus is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials.[1] The ability to selectively functionalize the pyridine ring is therefore of paramount importance in the discovery and development of new chemical entities. This compound (CAS No: 1256808-62-4) presents an invaluable tool for medicinal chemists and process developers due to its trifunctional nature. The ester group at the 3-position can be readily modified, while the bromine at the 5-position and the chlorine at the 4-position offer orthogonal handles for sequential and site-selective functionalization.[2][3][4]

This guide will delve into the core principles governing the reactivity of this building block and provide practical, step-by-step methodologies for its application in the synthesis of diverse heterocyclic structures.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol |

| Appearance | Off-white to light yellow solid |

| CAS Number | 1256808-62-4 |

The Dichotomy of Reactivity: Palladium-Catalyzed Cross-Coupling vs. Nucleophilic Aromatic Substitution

The synthetic utility of this compound is rooted in the differential reactivity of its two halogen substituents. This dichotomy allows for a high degree of control over the synthetic outcome, enabling the selective introduction of various functionalities.

The Realm of Palladium: Site-Selective Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. The general order of reactivity for aryl halides in palladium-catalyzed reactions is I > Br > Cl > F.[6] This inherent difference in reactivity between the C-Br and C-Cl bonds allows for selective functionalization at the 5-position (bromine) while leaving the 4-position (chlorine) intact for subsequent transformations.

Expert Insight: The choice of palladium catalyst, ligand, and reaction conditions is critical in achieving high selectivity and yield. For substrates with multiple halide substitution patterns, careful optimization is often necessary to minimize side products arising from competitive coupling at the less reactive site. Modern bulky phosphine ligands and N-heterocyclic carbene (NHC) ligands have shown great promise in enhancing selectivity in such systems.

Below, we explore the application of this principle in several key cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[7] In the case of this compound, the reaction can be selectively performed at the C-Br bond.

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling

-

To a degassed solution of this compound (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) and a base (e.g., K₂CO₃, 2.0 equiv).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 4-chloro-5-aryl-nicotinate.

The Sonogashira coupling enables the introduction of alkynyl groups, which are valuable precursors for further transformations.[8][9] Similar to the Suzuki coupling, this reaction can be performed selectively at the C-Br bond.

Caption: General workflow for the Sonogashira coupling of this compound.

Experimental Protocol: Site-Selective Sonogashira Coupling

-

To a solution of this compound (1.0 equiv) and a terminal alkyne (1.5 equiv) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv), a copper(I) co-catalyst (e.g., CuI, 0.05 equiv), and a base (e.g., triethylamine or diisopropylamine).

-

Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Partition the residue between an organic solvent and water.

-

Separate the organic layer, wash with brine, dry, and concentrate.

-

Purify the crude product by column chromatography to yield the methyl 4-chloro-5-alkynyl-nicotinate.

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, providing access to a wide range of substituted anilines and related compounds.[10]

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: Site-Selective Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.08 equiv), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 equiv) in a dry, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture at 80-110 °C for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

The Nucleophilic Path: Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, nucleophilic aromatic substitution (SNAr) on halopyridines is governed by the electronegativity of the halogen and the stability of the Meisenheimer intermediate.[11][12] The general reactivity order for leaving groups in SNAr is F > Cl > Br > I.[13] This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom.[5][14]

For this compound, the 4-position is activated by the electron-withdrawing nitrogen atom of the pyridine ring and the ester group. Therefore, under SNAr conditions, nucleophilic attack is expected to occur preferentially at the 4-position, displacing the chloride.

Expert Insight: The success of a selective SNAr reaction on a dihalogenated pyridine hinges on the careful choice of nucleophile and reaction conditions. Strong, hard nucleophiles and polar aprotic solvents generally favor the SNAr pathway. It is also crucial to consider the potential for competitive reactions at the ester functionality.

Caption: General workflow for the nucleophilic aromatic substitution on this compound.

Experimental Protocol: Regioselective Nucleophilic Aromatic Substitution

-

Dissolve this compound (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO.

-

Add the nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or a secondary amine, 1.1-1.5 equiv) portion-wise at room temperature.

-

Heat the reaction mixture to 60-100 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the methyl 5-bromo-4-substituted-nicotinate.

Building Complexity: Synthesis of Fused Heterocycles

The sequential and selective functionalization of this compound opens up a plethora of possibilities for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules.

Synthesis of Thienopyridines

Thienopyridines are an important class of heterocycles with diverse biological activities.[13][15][16] A common strategy for their synthesis involves the introduction of a sulfur-containing nucleophile at the 4-position via SNAr, followed by an intramolecular cyclization.

Caption: Synthetic workflow for thienopyridine derivatives.

Synthesis of Furopyridines and Pyrrolopyridines

Similar strategies can be employed for the synthesis of furopyridines and pyrrolopyridines by using oxygen and nitrogen nucleophiles, respectively, in the initial SNAr step.[17] Subsequent intramolecular cyclization, often mediated by a palladium catalyst, leads to the desired fused heterocyclic core.

Conclusion

This compound is a powerful and versatile building block that offers a wealth of opportunities for the synthesis of novel and complex heterocyclic compounds. The differential reactivity of its two halogen atoms provides a handle for selective and sequential functionalization through a variety of modern synthetic methodologies. This guide has provided a comprehensive overview of the key reactions of this building block, complete with practical protocols and expert insights. By leveraging the strategic application of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, researchers can unlock the full potential of this compound in their quest for new medicines and materials.

References

-

Chemistry Online. (2022, November 4). Nucleophilic substitution of pyridines. [Link]

-

MDPI. (n.d.). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules. [Link]

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

ResearchGate. (2006, August). Thienopyridines: Synthesis, Properties, and Biological Activity. [Link]

-

YouTube. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. [Link]

-

Taylor & Francis Online. (2018, February 23). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-(aminoethylsulfanyl)pyridine derivatives. [Link]

-

RSC Publishing. (2011, June 8). Recent advances in Sonogashira reactions. [Link]

-

PubMed. (2010, March 5). Synthesis of fused-ring nicotine derivatives from (S)-nicotine. [Link]

-

RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]

-

PubChemLite. (n.d.). This compound (C7H5BrClNO2). [Link]

-

Vapourtec. (n.d.). Peer-Reviewed Publications Citing Vapourtec. [Link]

-

NIH. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

-

ResearchGate. (2011, August). Recent Advances in Sonogashira Reactions. [Link]

-

YouTube. (2021, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. [Link]

-

PubMed. (1964, March). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. [Link]

-

AccelaChemBio. (n.d.). 1256808-62-4,this compound. [Link]

-

NIH. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

-

PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate. [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

-

MDPI. (n.d.). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. [Link]

-

Appretech. (n.d.). methyl 5-bromo-2-chloronicotinate. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. PubChemLite - this compound (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]

- 3. Buy Online CAS Number 1256808-62-4 - TRC - this compound | LGC Standards [lgcstandards.com]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemistry-online.com [chemistry-online.com]

- 12. m.youtube.com [m.youtube.com]

- 13. tandfonline.com [tandfonline.com]

- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of fused-ring nicotine derivatives from (S)-nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TAK-243: A First-in-Class Ubiquitin-Activating Enzyme (UAE) Inhibitor

This guide provides a comprehensive technical overview of TAK-243 (also known as MLN7243), a potent and selective inhibitor of the ubiquitin-activating enzyme (UAE). Designed for researchers, scientists, and drug development professionals, this document delves into the core properties, mechanism of action, experimental protocols, and supply sources of this promising anti-cancer agent.

Introduction: Targeting the Apex of the Ubiquitination Cascade

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for maintaining protein homeostasis. Its dysregulation is a hallmark of numerous diseases, including cancer. TAK-243 emerges as a pioneering therapeutic agent that targets the very first step of this cascade: the E1 ubiquitin-activating enzyme (UAE or UBA1).[1][2] By inhibiting UAE, TAK-243 effectively shuts down the entire ubiquitination process, leading to the accumulation of misfolded and regulatory proteins, ultimately triggering proteotoxic stress and apoptosis in cancer cells.[3][4][5] This unique mechanism of action makes TAK-243 a compelling candidate for cancer therapy, with ongoing clinical investigations for various solid tumors and lymphomas.[6][7]

Physicochemical Properties of TAK-243

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The key properties of TAK-243 are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1450833-55-2 (Note: While some sources link CAS 1256808-62-4 to a different molecule, the vast majority of scientific literature and suppliers identify it with TAK-243) | [3][5][8] |

| Molecular Formula | C19H20F3N5O5S2 | [5][8] |

| Molecular Weight | 519.52 g/mol | [3][8] |

| IUPAC Name | sulfamic acid, [(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-[(trifluoromethyl)thio]phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl ester | [5] |

| Synonyms | MLN7243 | [3][5] |

| Appearance | Solid Powder | [8] |

| Purity | ≥98% (typical) | [8] |

| Solubility | Soluble in DMSO (up to 100 mM) | [8] |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months) at -20 °C | [5] |

Mechanism of Action: Inducing Proteotoxic Stress

TAK-243 is a mechanism-based inhibitor that forms a covalent adduct with ubiquitin, which then binds to the adenylate-binding site of the UAE.[9] This action effectively blocks the transfer of ubiquitin to E2 conjugating enzymes, thereby halting the ubiquitination cascade.[3] The downstream consequences of UAE inhibition are profound and multifaceted, as illustrated in the signaling pathway diagram below.

Caption: Mechanism of action of TAK-243 leading to cancer cell apoptosis.

The inhibition of UAE by TAK-243 leads to a rapid depletion of both mono- and poly-ubiquitinated proteins.[3] This disrupts critical cellular processes that rely on ubiquitination, including signal transduction, cell cycle progression, and DNA damage repair.[4] The accumulation of unfolded and misfolded proteins triggers the Unfolded Protein Response (UPR), a key indicator of proteotoxic stress, which ultimately culminates in programmed cell death (apoptosis).[1][10]

Experimental Protocols: A Guide to In Vitro Assessment

The following protocol provides a standardized workflow for assessing the in vitro efficacy of TAK-243 on a cancer cell line.

Cell Viability Assay (MTS/MTT Assay)

This assay determines the concentration-dependent effect of TAK-243 on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

TAK-243 stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of TAK-243 in complete culture medium. Remove the old medium from the wells and add the TAK-243 dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 1-4 hours to allow for the conversion of the reagent by viable cells.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for a cell viability assay to determine the IC50 of TAK-243.

Synergistic Potential and Therapeutic Applications

TAK-243 has demonstrated significant anti-tumor activity as a monotherapy in various preclinical models of both solid and hematological malignancies.[1][8] Furthermore, its unique mechanism of action provides a strong rationale for combination therapies. Studies have shown synergistic or additive effects when TAK-243 is combined with standard-of-care chemotherapies (e.g., mitotane, etoposide, cisplatin), PARP inhibitors, and BCL2 inhibitors.[10][11][12] These findings underscore the potential of TAK-243 to enhance the efficacy of existing anti-cancer regimens and overcome drug resistance.

Suppliers of TAK-243

For research purposes, TAK-243 can be procured from several reputable suppliers. It is crucial to obtain a certificate of analysis to ensure the purity and identity of the compound.

| Supplier | Product Name | CAS Number |

| Selleck Chemicals | TAK-243 (MLN7243) | 1450833-55-2 |

| MedKoo Biosciences | TAK-243 (MLN7243) | 1450833-55-2 |

| MCE (MedChemExpress) | TAK-243 | Not explicitly stated, but associated with the compound |

Note: The CAS number 1256808-62-4 is listed by some chemical suppliers (e.g., Sigma-Aldrich, Ambeed, Inc.) for a different compound, "Methyl 5-bromo-4-chloronicotinate".[13] Researchers should exercise caution and verify the identity of the compound based on its chemical name and structure.

Conclusion

TAK-243 represents a novel and promising strategy in cancer therapy by targeting the ubiquitin-activating enzyme, the gatekeeper of the ubiquitination pathway. Its potent and selective inhibition of UAE leads to profound proteotoxic stress and apoptosis in cancer cells. The ongoing clinical trials and promising preclinical data, both as a monotherapy and in combination, highlight its potential to become a valuable tool in the oncologist's armamentarium. This guide provides a foundational understanding for researchers and drug developers to explore the full therapeutic potential of this first-in-class UAE inhibitor.

References

-

Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts. Cancer Research Communications - AACR Journals. [Link]

-

TAK-243 is a mechanism-based, cell-active inhibitor of UAE (a) Chemical... ResearchGate. [Link]

-

A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment. PubMed. [Link]

-

Definition of UAE inhibitor TAK-243. NCI Drug Dictionary - National Cancer Institute. [Link]

-

Activity of the ubiquitin-activating enzyme inhibitor TAK-243 in adrenocortical carcinoma (ACC) cell lines, patient-derived organoids (PDOs) and murine xenografts. AACR Journals. [Link]

-

Studying TAK-243 in Patients With Advanced Cancer. ClinicalTrials.gov. [Link]

-

Studying TAK-243 in Patients with Advanced Cancer. National Cancer Institute. [Link]

-

This compound CAS#: 1256808-62-4. ChemSrc. [Link]

-

Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts. PubMed. [Link]

-

Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer. NIH. [Link]

-

Carbohydrate. AbacipharmTech-Global Chemical supplier. [Link]

-

BLD Pharmatech Co., Limited. ChemBuyersGuide.com, Inc. [Link]

-

TLC Pharmaceutical Standards Ltd. ChemBuyersGuide.com, Inc. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Facebook [cancer.gov]

- 8. xcessbio.com [xcessbio.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | 1256808-62-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of C7H5BrClNO2 Isomers: Key Intermediates in Modern Drug Development

Introduction: The Strategic Importance of Halogenated and Nitrated Aromatic Scaffolds

In the landscape of contemporary drug discovery and development, the molecular formula C7H5BrClNO2 represents a constellation of isomeric compounds that serve as pivotal building blocks. These substituted aromatic rings, typically derivatives of benzoic acid or phenol, are endowed with a unique combination of functional groups—a bromine atom, a chlorine atom, and a nitro group—that impart distinct reactivity and steric properties. This trifecta of substituents allows for highly specific and controlled downstream chemical transformations, making these isomers invaluable starting materials and intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). Their utility is particularly pronounced in the development of novel therapeutics, including SGLT2 inhibitors for diabetes and receptor agonists for hematological disorders.[1][2]

This technical guide provides an in-depth exploration of the synthetic pathways leading to key isomers of C7H5BrClNO2. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles and strategic considerations that govern these syntheses. We will delve into the mechanistic nuances of electrophilic aromatic substitution and other key transformations, providing a robust framework for researchers, scientists, and drug development professionals to approach the synthesis of these vital compounds.

Isomeric Landscape of C7H5BrClNO2

The constitutional isomers of C7H5BrClNO2 primarily fall into two major classes: substituted benzoic acids and substituted phenols. The relative positions of the bromo, chloro, and nitro groups on the aromatic ring give rise to a multitude of isomers, each with its own unique reactivity profile and synthetic accessibility. This guide will focus on the synthesis of a selection of medicinally relevant isomers, providing detailed protocols and mechanistic insights for each.

Key Isomer Classes:

-

Bromochloronitrobenzoic Acids: These compounds are characterized by a carboxylic acid functional group and are frequently employed in the synthesis of complex heterocyclic systems.

-

Bromochloronitrophenols: Featuring a hydroxyl group, these isomers are valuable precursors for the synthesis of ethers and other derivatives with biological activity.

Synthesis of Bromochloronitrobenzoic Acid Isomers

Synthesis of 5-Bromo-4-chloro-2-nitrobenzoic Acid

5-Bromo-4-chloro-2-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals.[1] Its synthesis typically involves a multi-step sequence starting from a readily available substituted toluene or benzoic acid derivative. A common strategy is the nitration of a pre-existing bromochlorobenzoic acid.

A plausible and efficient route to 5-bromo-4-chloro-2-nitrobenzoic acid involves the nitration of 5-bromo-4-chlorobenzoic acid. This approach leverages the directing effects of the existing substituents to achieve the desired regioselectivity.

Caption: Synthesis of 5-bromo-2-chloro-3-nitrobenzoic acid by nitration.

[3]

-

To a reactor, add 125 g of 5-bromo-2-chlorobenzoic acid and 200 g of 50% sulfuric acid.

-

Cool the mixture to 10 °C.

-

Slowly add 638 g of a mixed acid (374 g of sulfuric acid and 264 g of nitric acid) dropwise.

-

After the addition, raise the temperature to 85 °C and maintain for 2 hours.

-

Cool the reaction mixture and pour it onto ice.

-

Filter the resulting solid, wash with water, and dry to obtain the product.

| Parameter | Value |

| Starting Material | 5-Bromo-2-chlorobenzoic Acid |

| Key Reagents | HNO3, H2SO4 |

| Reported Yield | 88.03% [3] |

| Product Form | Yellow crystalline solid [3] |

Synthesis of Bromochloronitrophenol Isomers

Synthesis of 2-Bromo-4-chloro-6-nitrophenol

2-Bromo-4-chloro-6-nitrophenol is a valuable intermediate in organic synthesis. [4][5]A common and effective method for its preparation is the bromination of 4-chloro-2-nitrophenol.

Caption: Synthesis of 2-bromo-4-chloro-6-nitrophenol via bromination.

The bromination of 4-chloro-2-nitrophenol is another example of electrophilic aromatic substitution. The directing effects of the substituents are as follows:

-

-OH (Hydroxyl): A strongly activating, ortho, para-directing group. [6]* -NO2 (Nitro): A strongly deactivating, meta-directing group.

-

-Cl (Chloro): A deactivating, ortho, para-director.